N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have shown promising antibacterial activity . These compounds are known to interact with various bacterial proteins, disrupting their normal function and leading to bacterial death .
Mode of Action
It’s suggested that similar compounds may interact with their targets in a distinctive way when used in conjunction with other agents, such as cell-penetrating peptides . This interaction could potentially enhance the antibacterial activity of the compound .
Biochemical Pathways
Compounds with similar structures have been found to exhibit anti-inflammatory properties . They inhibit the COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria . They have also demonstrated significant anti-inflammatory activity, inhibiting the COX-1 and COX-2 enzymes .
Action Environment
It’s worth noting that the efficacy of similar compounds can be enhanced when used in conjunction with other agents, such as cell-penetrating peptides .
Preparation Methods
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine derivatives with 1,3-dicarbonyl compounds.
Coupling of Benzothiazole and Pyrazole Rings: The final step involves coupling the benzothiazole and pyrazole rings through amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and continuous flow reactors to scale up the process efficiently .
Chemical Reactions Analysis
N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Known for its antimicrobial properties.
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide: Exhibits anti-inflammatory activity.
The uniqueness of this compound lies in its combined benzothiazole and pyrazole rings, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-3-9-5-4-6-11-12(9)15-14(20-11)16-13(19)10-7-8-18(2)17-10/h4-8H,3H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJQRJMTGCAFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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